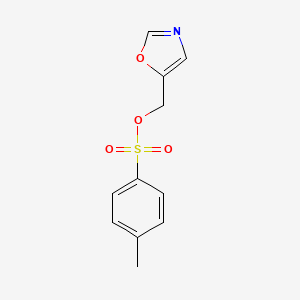
4-(4-Bromo-3-chlorophenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromo-3-chlorophenyl)butanoic acid is an organic compound characterized by the presence of both bromine and chlorine atoms on a phenyl ring, which is attached to a butanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-chlorophenyl)butanoic acid typically involves the following steps:
-
Halogenation of Phenyl Ring: : The starting material, 4-chlorophenylbutanoic acid, undergoes bromination. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromo-3-chlorophenyl)butanoic acid can undergo various chemical reactions, including:
-
Substitution Reactions: : The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
-
Reduction Reactions: : The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
-
Oxidation Reactions: : The phenyl ring can be oxidized to introduce additional functional groups. For example, oxidation with potassium permanganate (KMnO4) can yield a carboxylic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Oxidation: Potassium permanganate in aqueous solution, elevated temperature.
Major Products
Substitution: Derivatives with various functional groups replacing bromine or chlorine.
Reduction: 4-(4-Bromo-3-chlorophenyl)butanol.
Oxidation: this compound derivatives with additional carboxyl groups.
Applications De Recherche Scientifique
4-(4-Bromo-3-chlorophenyl)butanoic acid has several applications in scientific research:
-
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Pharmaceuticals: : The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
-
Materials Science: : It is used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
-
Biological Studies: : Researchers study its effects on biological systems to understand its mechanism of action and potential as a drug candidate.
Mécanisme D'action
The mechanism by which 4-(4-Bromo-3-chlorophenyl)butanoic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and selectivity, affecting its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Bromophenyl)butanoic acid: Lacks the chlorine atom, which may result in different reactivity and biological activity.
4-(3-Chlorophenyl)butanoic acid:
4-(4-Chlorophenyl)butanoic acid: Lacks the bromine atom, which can influence its reactivity and use in synthesis.
Uniqueness
4-(4-Bromo-3-chlorophenyl)butanoic acid is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual halogenation can enhance its reactivity and provide distinct properties compared to its mono-halogenated counterparts. The combination of these halogens can also influence its biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H10BrClO2 |
|---|---|
Poids moléculaire |
277.54 g/mol |
Nom IUPAC |
4-(4-bromo-3-chlorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10BrClO2/c11-8-5-4-7(6-9(8)12)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14) |
Clé InChI |
VUUKRWNKEYTZMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCCC(=O)O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


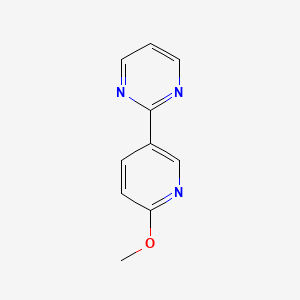
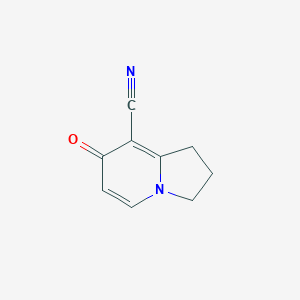
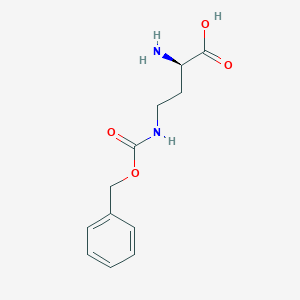

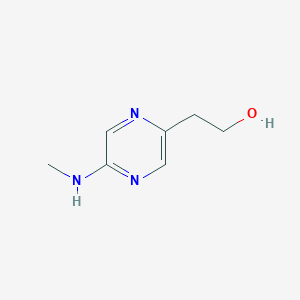
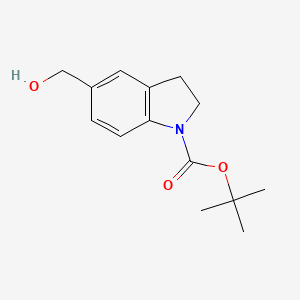
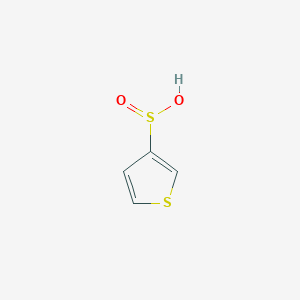
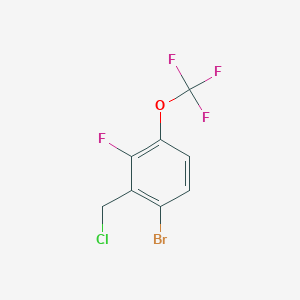

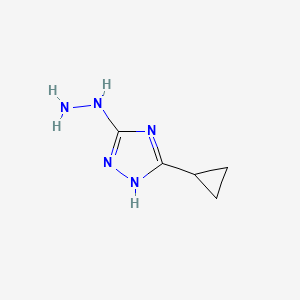
![[1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione](/img/structure/B13111695.png)

